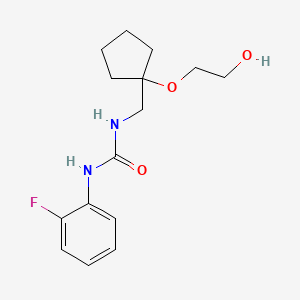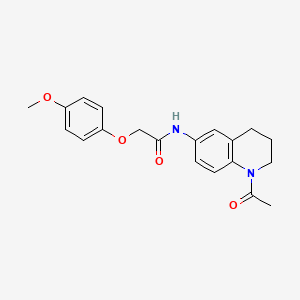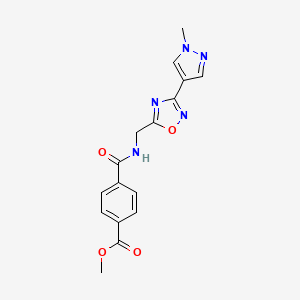
4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the CAS Number: 1245773-05-0 . It has a molecular weight of 186.64 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11ClN2O/c1-3-4-11-7(5-12)8(9)6(2)10-11/h5H,3-4H2,1-2H3 . This indicates that the compound has a pyrazole ring with a chlorine atom at the 4th position, a methyl group at the 3rd position, and a propyl group at the 1st position. The 5th position of the ring is attached to a carbaldehyde group.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stable under normal temperature and pressure .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Pyrazole Derivatives : The compound serves as a precursor for synthesizing a range of pyrazole derivatives. For instance, the synthesis and crystal structure determination of similar pyrazole derivatives highlight the compound's role in producing new chemical entities with potential applications in materials science and pharmaceutical research (Xu & Shi, 2011).
Crystallography and Molecular Structures : The structural analysis of pyrazole derivatives synthesized from 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde reveals insights into their molecular geometry and intermolecular interactions, which are crucial for designing compounds with desired physical and chemical properties (Trilleras et al., 2014).
Antimicrobial and Antioxidant Activities
Antimicrobial Agents : New pyrazole derivatives have been explored for their potential antimicrobial activities. The synthesis of these compounds and their evaluation against various bacterial and fungal strains demonstrate the compound's utility in developing new antimicrobial agents (Bhat et al., 2016).
Antioxidant Properties : Studies have also focused on synthesizing pyrazole-based compounds with antioxidant capabilities. The evaluation of these derivatives for their antioxidant activities supports the exploration of this compound derivatives as potential antioxidant agents (Prasath et al., 2015).
Chemical Reactivity and Synthesis Techniques
Vilsmeier–Haack Reaction : The compound's utility in the Vilsmeier–Haack reaction approach for synthesizing heterocyclic chalcones and dipyrazolopyridines showcases its versatility in organic synthesis. This methodological approach highlights its role in constructing complex heterocyclic frameworks with potential applications across various fields of chemistry and biology (Quiroga et al., 2010).
Ultrasound-Assisted Synthesis : The application of ultrasound-assisted synthesis techniques for the preparation of pyrazole derivatives demonstrates innovative methodologies in chemical synthesis, offering advantages such as reduced reaction times and improved yields. This highlights the compound's role in facilitating efficient synthetic routes for chemical research (Trilleras et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-5-methyl-2-propylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-3-4-11-7(5-12)8(9)6(2)10-11/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBROSXKQFJFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2716469.png)


![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2716473.png)

![1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
![N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide](/img/structure/B2716480.png)
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2716481.png)

![2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2716483.png)


